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Introduction

GSK2879552 is an orally available, irreversible inhibitor of Lysine-Specific Demethylase 1
(LSD1), an enzyme frequently overexpressed in various cancers and crucial for tumor cell
growth and survival.[1] By inhibiting LSD1, GSK2879552 enhances the methylation of histone
H3 at lysine 4 (H3K4), leading to the increased expression of tumor-suppressor genes and
subsequent inhibition of tumor cell proliferation.[1] Preclinical studies have demonstrated its
potential as a differentiating agent, particularly in hematological malignancies like Acute
Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC).[2][3][4] This guide provides a
comparative analysis of GSK2879552 in combination with other anticancer drugs, focusing on
preclinical efficacy and the outcomes of clinical investigations.

GSK2879552 and All-Trans Retinoic Acid (ATRA) in
Acute Myeloid Leukemia (AML)

The combination of GSK2879552 with ATRA, a differentiating agent used in the treatment of
Acute Promyelocytic Leukemia (APL), has been investigated to enhance the therapeutic
potential of LSD1 inhibition in a broader range of AML subtypes.[5] Preclinical studies have
shown a synergistic effect, leading to enhanced differentiation and cytotoxicity in AML cell lines.

[5]
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Preclinical Efficacy: In Vitro Studies

The combination of GSK2879552 and ATRA demonstrated synergistic effects on inhibiting cell

proliferation, inducing differentiation, and promoting apoptosis in various AML cell lines.

Table 1: In Vitro Efficacy of GSK2879552 in Combination with ATRA in AML Cell Lines

GSK287955
Fold
) GSK287955 2+ ATRA .
Cell Line Parameter Change in Reference
2 (IC50, nM) (100 nM)
IC50
(IC50, nM)
MOLM-13 Proliferation ~100 ~10 10x decrease  [2]
OCI-AML3 Proliferation ~200 ~50 4x decrease [2]
Differentiation o
Synergistic Not
THP-1 (% CD11b+ 31 (EC50) , _ [2]
increase Applicable
cells)
Differentiation o
Synergistic Not
MOLM-13 (% CD11b+ _ _ [2]
increase Applicable
cells)
Apoptosis o >10-fold
) No significant Not
Multiple (Caspase 3/7 i increase over ) [2]
induction Applicable

activation)

additive effect

Data extracted and synthesized from Smitheman et al., Haematologica, 2019.[2]

Clinical Investigation: NCT02177812

A Phase | clinical trial (NCT02177812) was initiated to evaluate the safety and efficacy of
GSK2879552 as a monotherapy and in combination with ATRA in patients with
relapsed/refractory AML.[4][6]

Table 2: Clinical Outcomes of NCT02177812
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Number of Adverse
Treatment Arm . Key Outcomes Reference
Patients Events
High rate of
o adverse events,
No significant i )
GSK2879552 o ] including
31 clinical benefit [6][7]
Monotherapy hemorrhage and
observed. _
thrombocytopeni
a.[6][7]
One patient Treatment-
achieved a related pruritus
GSK2879552 + _ _
10 morphologic leading to [7]

ATRA

leukemia-free
state.[7]

discontinuation in

one patient.[7]

Conclusion: The trial was terminated due to an unfavorable risk-benefit profile, with significant

toxicity and limited clinical activity observed in both the monotherapy and combination arms.[6]

[7]

GSK2879552 and Azacitidine in Myelodysplastic

Syndromes (MDS)

The combination of GSK2879552 with the hypomethylating agent azacitidine was explored in

patients with high-risk Myelodysplastic Syndromes (MDS).

Clinical Investigation: NCT02929498

A Phase I/1l study (NCT02929498) was designed to assess the safety and clinical activity of
GSK2879552 alone or in combination with azacitidine in MDS patients who had failed prior

hypomethylating therapy.[8]

Table 3: Clinical Outcomes of NCT02929498
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Number of Adverse
Treatment Arm . Key Outcomes Reference
Patients Events
No clinical Generally well-
GSK2879552 o
responses tolerated in this [6]
Monotherapy
observed. small cohort.
No patients

received the
GSK2879552 +

Azacitidine

combination Not Applicable [6]
therapy before

trial termination.

Conclusion: This study was also terminated early due to an unfavorable risk-to-benefit ratio
observed in other GSK2879552 trials.[3][8] No patients were treated with the combination of
GSK2879552 and azacitidine.[6]

Signaling Pathways and Experimental Workflows
Mechanism of Action of GSK2879552

GSK2879552 irreversibly inhibits LSD1, preventing the demethylation of H3K4me1/2. This
leads to an accumulation of these marks at gene promoters and enhancers, resulting in the
activation of gene expression programs associated with differentiation and tumor suppression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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